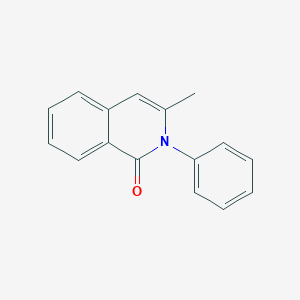

3-Methyl-2-phenylisoquinolin-1(2H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73109-01-0 |

|---|---|

Molekularformel |

C16H13NO |

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

3-methyl-2-phenylisoquinolin-1-one |

InChI |

InChI=1S/C16H13NO/c1-12-11-13-7-5-6-10-15(13)16(18)17(12)14-8-3-2-4-9-14/h2-11H,1H3 |

InChI-Schlüssel |

BDGBZDMODLNWIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for 3 Methyl 2 Phenylisoquinolin 1 2h One and Its Derivatives

Established Synthetic Pathways to Isoquinolinones

Classical Annulation Reactions

Classical methods for the construction of the isoquinoline (B145761) ring system, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, have historically been pivotal in heterocyclic chemistry. These reactions typically lead to the formation of 3,4-dihydroisoquinolines or fully aromatized isoquinolines, respectively. [cite: 3, 5, 7] While not directly yielding isoquinolin-1(2H)-ones, these classical strategies can provide key intermediates that are subsequently oxidized or otherwise converted to the desired lactam structure.

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3) to form 3,4-dihydroisoquinolines. [cite: 2, 3, 7] For the synthesis of a 3-methyl substituted isoquinolinone, a β-phenethylamine derivative bearing a propionyl group on the nitrogen atom would be a logical starting material. Subsequent oxidation of the resulting 3,4-dihydroisoquinoline (B110456) could potentially yield the corresponding isoquinolinone. The introduction of the N-phenyl group in this classical approach is not straightforward and often requires a separate N-arylation step after the formation of the isoquinoline core.

The Pomeranz-Fritsch reaction , on the other hand, utilizes the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to produce an isoquinoline. [cite: 5, 6, 8] Modifications of this reaction are necessary to introduce the carbonyl functionality and the specific substituents of 3-Methyl-2-phenylisoquinolin-1(2H)-one.

A more direct classical approach to isoquinolinones involves the cyclization of 2-acylphenylacetic acids or their derivatives. For instance, the reaction of 2-acetylbenzonitrile with dimethylmalonate in the presence of potassium carbonate can lead to a 3-substituted isoindolinone, which can be a precursor to isoquinolinone systems.

Modern Transition Metal-Catalyzed Approaches

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies. The synthesis of this compound and its derivatives has significantly benefited from these modern methodologies.

Palladium catalysis has been extensively employed for the construction of the isoquinolinone scaffold.

C(sp³)-H Activation: Recent advances have demonstrated the utility of palladium-catalyzed C(sp³)-H activation for the synthesis of dihydroquinolinones. [cite: 26] This strategy involves the activation of an inert C-H bond, offering a highly atom-economical approach. For the synthesis of 3-methyl-substituted isoquinolinones, a precursor with a strategically positioned methyl group could undergo directed C(sp³)-H activation and subsequent annulation. The general approach often involves the use of a directing group to facilitate the C-H activation event at a specific site.

Cascade Dehydrogenative Cross-Coupling/Annulation: A notable palladium-catalyzed cascade reaction involves the dehydrogenative cross-coupling and annulation of N-alkoxybenzamides with β-keto esters to furnish isoquinolinone derivatives. [cite: 4, 5, 6, 19] This methodology proceeds via a proposed α-C(sp²)-H activation and a Pd(II)/Pd(IV) catalytic cycle. [cite: 4, 5, 6] By selecting an appropriate β-keto ester, the introduction of a methyl group at the C3 position and another substituent at the C4 position can be achieved.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| Pd(OOCCF₃)₂ | K₂S₂O₈ | AcOH | 60 | up to 84 |

Suzuki-Miyaura Coupling for Functionalization: While not a primary method for constructing the isoquinolinone ring itself, the Suzuki-Miyaura coupling is a powerful tool for the functionalization of pre-formed isoquinolinone scaffolds. [cite: 31, 33, 35, 36] For instance, a 3-halo-2-phenylisoquinolin-1(2H)-one could be coupled with a methylboronic acid derivative to introduce the C3-methyl group. This palladium-catalyzed cross-coupling reaction is known for its high efficiency and broad substrate scope. [cite: 31, 33]

Rhodium catalysts have emerged as powerful tools for the synthesis of isoquinolinones through C-H activation and annulation strategies.

Redox-Neutral Annulation: Rhodium(III)-catalyzed redox-neutral annulation of primary benzamides with diazo compounds provides an efficient route to isoquinolinones. [cite: 15] This method avoids the need for external oxidants and generates nitrogen and water as the only byproducts. The reaction exhibits good functional group tolerance and regioselectivity.

C-H Activation: Rhodium(III)-catalyzed C-H activation of O-pivaloyl benzhydroxamic acids and their coupling with cyclopropenes can lead to the formation of 4-substituted isoquinolones. [cite: 7, 13] This reaction proceeds through a proposed bicyclic intermediate that opens under acidic conditions. Furthermore, rhodium-catalyzed C-H activation has been utilized in three-component reactions of oxazolines, vinylene carbonate, and carboxylic acids to construct various isoquinolone products under redox-neutral conditions. [cite: 2] Another approach involves the Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates, which proceeds via a selective C-C bond cleavage to yield isoquinolin-1(2H)-ones. [cite: 21]

| Catalyst | Reactants | Key Features |

| [RhCp*Cl₂]₂ | O-pivaloyl benzhydroxamic acids, cyclopropenes | Access to 4-substituted isoquinolones |

| [Rh(III)] | Oxazolines, vinylene carbonate, carboxylic acids | Three-component, redox-neutral |

| [Rh(I)] | Benzocyclobutenols, isocyanates | C-C bond cleavage/annulation |

Ruthenium catalysts have also proven effective in the synthesis of isoquinolinone derivatives. A notable method involves the Ru(II)-catalyzed intermolecular oxidative annulation of benzyl or benzoyl isocyanates with diaryl alkynes. [cite: 3] This reaction, conducted in the presence of a base and an oxidant, provides a direct route to highly substituted isoquinolones. Another strategy employs the ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, utilizing the 8-aminoquinolinyl moiety as a bidentate directing group. [cite: 11]

| Catalyst System | Reactants | Product |

| Ru(II) / Cs₂CO₃ / Cu(OTf)₂ | Benzyl/benzoyl isocyanates, diaryl alkynes | Highly substituted isoquinolones |

| [{RuCl₂(p-cymene)}₂] / Cu(OAc)₂·H₂O | N-quinolin-8-yl-benzamides, alkynes | Dibenzo[a,g]quinolizin-8-one derivatives |

Copper-catalyzed reactions offer a cost-effective and environmentally friendly alternative for the synthesis of isoquinolinone frameworks.

Intramolecular Cyclization: An efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines. [cite: 1, 10] While this method directly produces isoquinolines, modifications to the starting material or subsequent oxidation could potentially lead to isoquinolinones.

Ugi-4CR/Copper(I)-Catalyzed Annulation: A divergent synthesis of isoquinolin-2(1H)-yl-acetamides has been achieved through a sequence involving a Ugi four-component reaction (Ugi-4CR) followed by a copper(I)-catalyzed annulation. [cite: 29, 40] This approach allows for the construction of N-substituted isoquinolinone derivatives with good yields and atom economy. The reaction of Ugi adducts with substituted ethanones in the presence of a copper catalyst leads to the formation of the isoquinolinone core. [cite: 29]

| Catalyst | Reaction Type | Key Features |

| CuI | Intramolecular cyclization of oximes | Green synthesis in water |

| CuBr | Ugi-4CR/Annulation | Divergent synthesis of N-substituted isoquinolinone derivatives |

Metal-Free and Green Chemistry Synthetic Protocols

In recent years, the principles of green chemistry have guided the development of new synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. For the synthesis of isoquinolin-1(2H)-ones, this has led to the exploration of innovative metal-free catalytic systems and alternative energy sources.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. researchgate.netbeilstein-journals.org This approach utilizes photons from visible light to initiate chemical transformations, often employing organic dyes as inexpensive and environmentally friendly photocatalysts. beilstein-journals.org

Recent advancements have demonstrated the synthesis of isoquinolin-1(2H)-one scaffolds through visible-light-induced reactions. researchgate.net These methods can proceed under metal-free conditions, for instance, by using photocatalysts like Eosin Y or Rose Bengal. beilstein-journals.orgresearchgate.net The general mechanism involves the excitation of the photocatalyst by visible light, followed by a single electron transfer (SET) process with the substrate to generate radical intermediates. These intermediates then undergo cyclization to form the desired heterocyclic core. For example, a metal-free, visible-light-driven synthesis of tetrahydroquinoline derivatives has been achieved using Rose Bengal as a triplet sensitizer. researchgate.net Similarly, Eosin Y has been effectively used as a photocatalyst for the aerobic oxidative cyclization of N,N-dimethylanilines with maleimides to produce tetrahydroquinolines. beilstein-journals.org

A study on the metal-free visible-light-catalyzed synthesis of 3-methyl-3,4-dihydroisoquinolin-1(2H)-one highlighted the use of Eosin Y as a photosensitizer, which absorbs light at a maximum wavelength of 516 nm. bohrium.com The reaction is typically irradiated with blue LEDs. beilstein-journals.orgbohrium.com These methodologies represent a significant step towards the sustainable synthesis of isoquinolinone derivatives, avoiding the need for transition-metal catalysts. rsc.orgnih.gov

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simplified purification processes. nih.govnih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of various nitrogen-containing heterocycles. researchgate.netmdpi.com For instance, the synthesis of thiazole derivatives has been achieved in high yields within minutes under solvent-free microwave irradiation, a significant improvement over conventional heating methods. nih.gov This technique has also been used for the one-pot, solvent-free synthesis of 4(3H)-quinazolinones. nih.gov While a specific protocol for the solvent-free synthesis of this compound is not extensively detailed in the reviewed literature, the successful application of these methods to structurally similar compounds suggests their potential applicability. The reaction of an appropriate precursor, such as a 2-alkenylbenzamide derivative, under solvent-free conditions with microwave heating could provide a rapid and environmentally friendly route to the target compound.

Acceptorless dehydrogenative coupling (ADC) is an atom-economical synthetic strategy that forms C-C and C-N bonds through the liberation of hydrogen gas (H₂), avoiding the use of stoichiometric oxidants. nih.gov This approach is highly desirable from a green chemistry perspective as the only byproduct is hydrogen.

While the direct synthesis of this compound via ADC is not prominently reported, this strategy has been effectively used for constructing related heterocyclic systems like quinolines and other isoquinolinone isomers. For example, substituted quinolines have been synthesized through the annulation of 2-aminobenzyl alcohol with secondary alcohols or ketones under hydrogen-borrowing conditions, catalyzed by well-defined rhenium or iridium complexes. nih.govnih.gov In these reactions, the alcohol is temporarily oxidized to a carbonyl compound, which then reacts with the amine, followed by cyclization and aromatization, releasing water and hydrogen gas. Similarly, rhodium-catalyzed C-H activation and annulation reactions have been employed for the synthesis of 3,4-unsubstituted isoquinolinones, where vinyl acetate serves as an acetylene equivalent. organic-chemistry.org These examples demonstrate the potential of ADC as a powerful tool for the efficient and clean synthesis of nitrogen heterocycles, which could be adapted for the synthesis of 3-substituted isoquinolin-1(2H)-ones.

Targeted Synthesis of this compound

Targeted synthesis focuses on developing specific and efficient routes to a particular molecule. This involves the careful selection of precursors and optimization of reaction conditions to achieve high yields and purity.

The synthesis of 3-substituted isoquinolin-1(2H)-one derivatives, including the 3-methyl variant, has been achieved through copper-catalyzed annulation reactions. A notable method involves the reaction of Ugi four-component reaction (Ugi-4CR) adducts, derived from 2-halobenzamides, with various ketones. nih.govacs.orgresearchgate.net

One specific route utilizes a Ugi adduct of a 2-iodobenzamide as a key precursor. This intermediate is then subjected to a copper(I)-catalyzed domino reaction with an appropriate ketone, such as acetone, to introduce the methyl group at the 3-position. The reaction typically employs a copper(I) salt, such as CuBr, a base like cesium carbonate (Cs₂CO₃), and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. nih.govacs.org This copper-catalyzed approach allows for the efficient construction of the isoquinolinone core with simultaneous installation of the desired substituent at the C3 position.

Below is a table summarizing typical reaction conditions for the synthesis of a 3-methyl-isoquinolin-1(2H)-one derivative.

| Precursor | Reagent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ugi Adduct (from 2-Iodobenzamide) | Acetone | CuBr (10 mol%) | Cs₂CO₃ (2.0 equiv) | DMSO | 90 | 16 | up to 90 |

This data is representative of the synthesis of N-(tert-Butyl)-2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)acetamide as reported in the literature. nih.gov

The introduction of a stereocenter at the C3 position of the isoquinolinone ring is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Stereoselective synthesis aims to control the formation of a specific enantiomer or diastereomer.

While a direct enantioselective synthesis of this compound is not explicitly detailed, general strategies for the asymmetric synthesis of related chiral N-heterocycles can be considered. mdpi.comnih.gov Asymmetric reduction of a suitable prochiral precursor, such as a 3-methyleneisoquinolin-1(2H)-one, using a chiral catalyst and a hydride source, is a plausible approach. Chiral catalysts based on transition metals like rhodium, ruthenium, or iridium, complexed with chiral ligands, are often employed for such transformations. mdpi.com

Another strategy involves the use of chiral auxiliaries attached to the nitrogen atom, which can direct the stereochemical outcome of a reaction at the C3 position, followed by the removal of the auxiliary. Furthermore, organocatalytic asymmetric synthesis represents a powerful metal-free alternative. nih.gov For instance, the diastereoselective synthesis of thiazolo[2,3-α]isoquinoline derivatives has been reported, indicating that control of stereochemistry in related fused-ring systems is achievable. nih.gov The Castagnoli–Cushman reaction has also been used to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives, which can create stereocenters that could potentially be retained or modified in subsequent steps. nih.gov The development of a specific stereoselective synthesis for this compound would likely draw upon these established principles of asymmetric catalysis.

Functionalization and Derivatization Strategies on the this compound Core

The this compound scaffold is a valuable core structure in medicinal chemistry. Its modification through various functionalization and derivatization strategies allows for the systematic exploration of structure-activity relationships and the development of new therapeutic agents. Key strategies focus on the nitrogen atom of the lactam system and selective C-H functionalization of the carbocyclic ring.

N-Alkylation and Arylation Reactions

Modification at the N2 position of the isoquinolinone core is a common strategy to introduce diverse substituents. While the subject compound is N-phenylated, analogous N-alkylation reactions on related isoquinolinone cores demonstrate the feasibility of further substitution. For instance, N-alkylation can be achieved by reacting the parent isoquinolinone with alkyl halides in the presence of a base. A notable example involves the synthesis of N-(tert-Butyl)-2-(3-methyl-1-oxoisoquinolin-2(1H)-yl)acetamide, which represents an N-alkylation of the isoquinolinone nitrogen with an acetamide moiety nih.gov.

General approaches to N-alkylation of heterocyclic amides often employ a suitable alkylating agent, such as an alkyl halide or benzyl alcohol, in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF researchgate.netfabad.org.tr. The regioselectivity of alkylation (N- versus O-alkylation) can be a critical aspect in related heterocyclic systems like quinazolinones, where reaction conditions, including the choice of base and solvent, can influence the outcome juniperpublishers.com. For the isoquinolin-1(2H)-one system, N-alkylation is generally favored.

While N-arylation of the pre-formed this compound is less common as it is already N-arylated, general palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a potential, though underexplored, strategy for introducing different aryl groups at the nitrogen position on a precursor isoquinolinone.

C-Position Selective Functionalizations (e.g., C4, C8 arylation)

Direct C-H functionalization has emerged as a powerful tool for derivatizing the isoquinolinone core without the need for pre-functionalized substrates. A significant advancement is the catalyst-controlled, site-selective C-H arylation at either the C4 or C8 positions using aryliodonium salts as the coupling partners acs.org. This dual-site selectivity is achieved by switching the transition metal catalyst, which allows for precise installation of aryl groups.

C4-Selective Arylation: The arylation at the C4 position is successfully achieved through a palladium-catalyzed reaction, which is proposed to proceed via an electrophilic palladation pathway acs.org. This method demonstrates good functional group tolerance.

C8-Selective Arylation: In contrast, switching to an Iridium(III) catalytic system results in exclusive C-C bond formation at the C8 position acs.org. The regioselectivity for the C8 position is guided by the coordination of the catalyst with the carbonyl group of the isoquinolinone core, directing the C-H activation to the ortho position.

The choice of catalyst dictates the position of arylation, providing a versatile method for generating diverse isoquinolone derivatives from a common precursor.

| Position | Catalyst System | Proposed Mechanism | Key Features |

|---|---|---|---|

| C4 | Palladium (e.g., Pd(OPiv)₂) | Electrophilic Palladation | Achieves selective arylation at the C4 position. |

| C8 | Iridium (e.g., [IrCp*Cl₂]₂ / AgSbF₆) | Chelate-Directed C-H Activation | Exclusively forms C-C bonds at the C8 position. |

Introduction of Diverse Heterocyclic Moieties (e.g., pyrimidinyl)

The introduction of heterocyclic moieties onto the isoquinolinone core can significantly modulate the biological properties of the molecule. A primary method for achieving this is through transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling yonedalabs.comlibretexts.orgyoutube.com. This reaction is highly versatile for forming carbon-carbon bonds between an organohalide and an organoboron compound libretexts.org.

To introduce a heterocyclic group, the isoquinolinone core must first be functionalized with a suitable leaving group, such as a halogen (e.g., chlorine, bromine, or iodine) or a triflate. This can be accomplished at specific positions like C8 through the C-H functionalization methods described previously, followed by a halogenation step.

Once the halogenated isoquinolinone is prepared, it can be coupled with a heterocyclic boronic acid or boronic ester (e.g., pyrimidinyl boronic acid) under palladium catalysis. The general Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination libretexts.orgyoutube.com. This strategy has been successfully applied to synthesize 8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives, demonstrating the effective incorporation of a pyrimidine motif at the C8 position.

| Step | Reaction Type | Description | Example |

|---|---|---|---|

| 1 | Halogenation | Introduction of a halogen (e.g., Cl, Br, I) at a specific C-position (e.g., C8) of the isoquinolinone core. This can be achieved via directed C-H activation followed by halogenation. | Conversion of this compound to 8-chloro-3-methyl-2-phenylisoquinolin-1(2H)-one. |

| 2 | Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of the halogenated isoquinolinone with a heterocyclic boronic acid or ester. | Reaction of 8-chloro-3-methyl-2-phenylisoquinolin-1(2H)-one with pyrimidine-5-boronic acid. |

This two-step approach provides a robust and modular platform for synthesizing a wide array of heteroaryl-substituted isoquinolinone derivatives, enabling extensive diversification of the core structure for chemical and biological studies.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 2 Phenylisoquinolin 1 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 3-Methyl-2-phenylisoquinolin-1(2H)-one provides a detailed map of the proton environments. The methyl group at the C-3 position is expected to appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The proton at the C-4 position of the isoquinolinone core would likely resonate as a singlet further downfield, influenced by the adjacent carbonyl group and the aromatic system.

The aromatic protons of the isoquinolinone core and the N-phenyl substituent display complex splitting patterns in the downfield region (δ 7.0-8.5 ppm). Specifically, the proton at the C-8 position is often the most deshielded due to the anisotropic effect of the carbonyl group, appearing as a doublet of doublets around δ 8.4-8.5 ppm. nih.gov The remaining protons on the fused benzene (B151609) ring (at C-5, C-6, and C-7) and the N-phenyl ring would produce a series of multiplets. For a related compound, N-(tert-Butyl)-2-(4-methyl-1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the aromatic protons appear in a multiplet between δ 7.28-7.77 ppm, with the C-8 proton resonating at δ 8.52 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 3-CH₃ | 2.0 - 2.5 | Singlet (s) |

| H-4 | ~6.5 | Singlet (s) |

| Aromatic H's | 7.0 - 7.8 | Multiplet (m) |

| H-8 | 8.4 - 8.5 | Doublet of Doublets (dd) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C-1) is characteristically found far downfield, typically around δ 162-164 ppm. nih.gov The methyl carbon at the C-3 position would appear at the opposite end of the spectrum, in the aliphatic region (δ 15-25 ppm).

The carbons of the aromatic rings, both on the isoquinolinone core and the phenyl group, resonate in the δ 110-145 ppm range. The specific chemical shifts are influenced by the substitution pattern and the electronic effects of the amide functionality. For instance, in N-(tert-Butyl)-2-(4-methyl-1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the quaternary carbon C-3 appears around δ 140.0 ppm, while the olefinic carbon C-4 is observed near δ 111.3 ppm. nih.gov The carbons of the N-phenyl group and the fused benzene ring would account for the remaining signals in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 3-CH₃ | 15 - 25 |

| C-4 | ~110 |

| Aromatic C's | 120 - 145 |

| C-1 (C=O) | 162 - 164 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC experiment would be crucial to confirm the placement of the substituents. A key correlation would be observed between the protons of the 3-methyl group and the C-3 and C-4 carbons of the isoquinolinone ring. Similarly, correlations between the ortho-protons of the N-phenyl ring and the nitrogen-bearing C-1 and C-8a carbons would confirm its location.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show correlations between the ortho-protons of the N-phenyl ring and the H-8 proton of the isoquinolinone core, helping to define the rotational orientation of the phenyl group relative to the main ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃NO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. The calculated monoisotopic mass is 235.0997 g/mol .

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such structures could include the loss of the phenyl group, cleavage of the methyl group, or the loss of a carbonyl group (CO), leading to characteristic fragment ions that help to piece together the molecular structure. HRMS data for similar isoquinolinone structures confirms their molecular formulas with high accuracy. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (amide) stretching vibration, typically observed in the range of 1635-1690 cm⁻¹. mdpi.comsapub.org

Other characteristic absorptions would include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, indicative of the multiple benzene rings.

The combination of these specific absorption bands provides clear evidence for the presence of the key functional groups within the target molecule.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For a closely related compound, 3-Phenylisoquinolin-1(2H)-one, X-ray analysis reveals that the isoquinolinone ring system is essentially planar. nih.govnih.gov The phenyl ring attached at the C-3 position is twisted with respect to this plane, exhibiting a significant dihedral angle of 39.44°. nih.govnih.gov It is expected that this compound would adopt a similar conformation. The N-phenyl group at the 2-position would also be twisted out of the plane of the isoquinolinone core to minimize steric hindrance. This technique would definitively confirm the connectivity of the methyl and phenyl groups at the C-3 and N-2 positions, respectively, and provide detailed insight into the intermolecular packing forces, such as pi-stacking, that govern the crystal lattice. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Following the synthesis of novel organic molecules, such as derivatives of this compound, rigorous structural confirmation is a critical step. While spectroscopic methods provide detailed information about the molecular framework and functional groups, elemental analysis serves as a fundamental technique to validate the empirical formula of a compound. This analytical method determines the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N) for this class of compounds—which are then compared against the theoretically calculated values derived from the proposed molecular formula.

The principle of elemental analysis, commonly performed via combustion analysis, involves burning a precisely weighed sample of the pure compound in an excess of oxygen. This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). The amounts of CO₂ and H₂O produced are meticulously measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. Nitrogen content is typically determined using other methods, such as the Dumas method.

Carbon (C): 81.68%

Hydrogen (H): 5.57%

Nitrogen (N): 5.95%

In published research on related heterocyclic structures, it is standard practice to report both the calculated and found values. A high degree of agreement, often within ±0.4%, is considered a confirmation of the compound's elemental composition and purity. acs.org

The data presented in scientific literature for various heterocyclic compounds illustrates this principle. For example, in the characterization of a novel indenopyrazole derivative, C₁₈H₁₁F₃N₂O, the calculated values were C, 65.85%; H, 3.38%; N, 8.53%. The experimental results were found to be C, 65.96%; H, 3.43%; N, 8.46%, showing excellent agreement and thus confirming the empirical formula. mdpi.com Similarly, detailed elemental analysis was reported for a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, providing foundational evidence for their structures. sapub.org For a specific derivative, N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetamide (C₂₄H₁₆N₄O₄S), the calculated elemental composition was C, 63.15%; H, 3.53%; N, 12.27%; S, 7.02%. The found values were C, 63.27%; H, 3.68%; N, 12.08%; S, 6.90%, again validating the proposed structure. sapub.org

The table below shows the calculated elemental composition for the parent compound this compound and provides published data for other related heterocyclic compounds to exemplify how results are typically presented.

Elemental Analysis Data

| Compound | Formula | Analysis | %C | %H | %N | %S |

| This compound | C₁₆H₁₃NO | Calculated | 81.68 | 5.57 | 5.95 | - |

| 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one mdpi.com | C₁₈H₁₁F₃N₂O | Calculated | 65.85 | 3.38 | 8.53 | - |

| Found | 65.96 | 3.43 | 8.46 | - | ||

| N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetamide sapub.org | C₂₄H₁₆N₄O₄S | Calculated | 63.15 | 3.53 | 12.27 | 7.02 |

| Found | 63.27 | 3.68 | 12.08 | 6.90 | ||

| 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one sapub.org | C₁₇H₁₂N₄O₂S₂ | Calculated | 55.42 | 3.28 | 15.21 | 17.41 |

| Found | 55.89 | 3.41 | 15.09 | 17.67 |

Investigation of Structure Activity Relationships Sar in 3 Methyl 2 Phenylisoquinolin 1 2h One Analogues

Positional Substitution Effects on Biological Activity

The placement of substituents on both the isoquinolinone ring system and the 2-phenyl moiety has a profound impact on the biological activity of these compounds. Research into the antiproliferative effects of 3-arylisoquinolinones has demonstrated that subtle changes in substituent position can lead to dramatic differences in potency. acs.orgnih.gov

Influence of Substituents at the Isoquinolinone Ring

The substitution pattern on the core isoquinolinone ring can influence biological activity, although its impact may be less pronounced than that of the N-phenyl ring for certain activities. In a series of 3-arylisoquinolinones evaluated for antiproliferative activity, the position of a fluorine atom on the isoquinolinone ring was not found to be a critical determinant of efficacy. acs.org Specifically, there was no significant difference observed between the 50% growth inhibition (GI50) values of a compound with fluorine at the 6-position and its analogue with fluorine at the 7-position. acs.org This suggests a degree of flexibility in the substitution on this part of the molecule for microtubule-targeting activity. acs.org

However, for other biological targets, the substitution on the isoquinolinone ring is less tolerated. In a study evaluating isoquinolin-1-ones as inhibitors of tumor necrosis factor-alpha (TNFα), the introduction of substituents such as fluoro, bromo, nitro, acetyl, and aminomethyl onto the isoquinoline (B145761) ring resulted in a significant loss of inhibitory activity. nih.gov This indicates that for TNFα inhibition, an unsubstituted isoquinolinone ring may be preferred.

Impact of Substituents on the 2-Phenyl Moiety

In contrast to the isoquinolinone ring, the position of substituents on the 2-phenyl moiety is a critical factor for the biological activity of these analogues. A key finding in the SAR of 3-arylisoquinolinones is the dramatic enhancement of antiproliferative activity with meta-substitution on the aryl ring compared to para-substitution. acs.orgnih.govacs.org

Compounds featuring methoxy (B1213986) (-OCH₃) or fluoro (-F) groups at the meta-position of the phenyl ring displayed significant growth inhibition in various cancer cell lines, with IC₅₀ values in the sub-micromolar range (0.4–0.8 μM). acs.org Conversely, the corresponding para-substituted analogues were substantially less active, with IC₅₀ values often exceeding 50 μM, representing a difference in potency of up to 700-fold. acs.orgnih.gov This highlights a clear preference for the meta substitution pattern for this particular biological endpoint.

Similarly, studies on the antifungal activity of related 2-(substituted phenyl)-3,4-dihydroisoquinoliniums found that the N-phenyl group is a highly sensitive structural moiety, where the characteristics and position of substituents strongly influence activity. mdpi.com

| Compound | Isoquinolinone Substituent (R¹) | 3-Aryl Substituent (R²) | GI50 (μM) in HCT116 Cells | GI50 (μM) in MDA-MB-231 Cells |

|---|---|---|---|---|

| 2 | 6-F | m-OCH₃ | 0.8 ± 0.1 | 0.7 ± 0.1 |

| 3 | 6-F | p-OCH₃ | > 50 | > 50 |

| 4 | 6-F | m-F | 0.4 ± 0.04 | 0.4 ± 0.03 |

| 5 | 6-F | p-F | > 50 | > 50 |

| 6 | 7-F | m-OCH₃ | 0.7 ± 0.1 | 0.6 ± 0.1 |

| 7 | 7-F | p-OCH₃ | > 50 | > 50 |

Steric and Electronic Effects on Biological Efficacy

The observed differences in biological activity, particularly those related to positional isomerism, can be attributed to a combination of steric and electronic effects.

Steric Effects: The profound difference in antiproliferative potency between meta- and para-substituted 3-arylisoquinolinones is primarily explained by steric factors related to the molecule's interaction with its biological target, tubulin. acs.orgnih.gov Molecular modeling studies suggest that the meta-substituted analogues can adopt a conformation where the substituent fits into a specific subpocket of the colchicine (B1669291) binding site on tubulin. acs.org In contrast, a substituent in the para-position is sterically hindered from occupying this same pocket, leading to a lower binding affinity and consequently, reduced biological activity. acs.org The introduction of larger groups, such as C1 phenyl or C3-gem-dimethyl substituents in related tetrahydroisoquinolines, has also been shown to greatly decrease antiproliferative activity, further underscoring the importance of steric bulk and fit. ox.ac.uk

Electronic Effects: The electronic properties of substituents, characterized by their electron-donating or electron-withdrawing nature, also play a crucial role in modulating biological efficacy. amerigoscientific.com Substituents can alter the electron density across the molecule, affecting its ability to interact with biological targets through hydrogen bonds, and electrostatic or hydrophobic interactions. amerigoscientific.comnih.gov For instance, in the case of antifungal 2-(substituted phenyl)-3,4-dihydroisoquinoliniums, electron-withdrawing groups such as halogens on the N-phenyl ring were generally found to enhance activity, while electron-donating groups led to a decrease in activity. mdpi.com This trend is also observed in other heterocyclic scaffolds where electron-withdrawing groups on a phenyl ring often lead to higher inhibitory activity against targets like EGFR kinase. mdpi.com

Chiral Aspects and Stereoselectivity in Biological Interactions

The introduction of a methyl group at the C3 position of the isoquinolinone core, as in 3-Methyl-2-phenylisoquinolin-1(2H)-one, creates a chiral center. This means the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that the different enantiomers of a drug can have distinct pharmacological behaviors. nih.gov

The interaction between a chiral molecule and a biological receptor or enzyme is a three-dimensional process. nih.gov Consequently, one enantiomer may bind to the target site with higher affinity and produce the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to undesirable effects.

While specific studies on the resolved enantiomers of this compound are not widely reported, research on related structures highlights the potential importance of stereochemistry. For example, in a series of substituted tetrahydroisoquinolines, the presence of a methyl group at the C3 position had a profound effect on antiproliferative activity. ox.ac.ukbath.ac.uk The C3 methyl-substituted sulfamate (B1201201) was found to be approximately 10-fold more potent than its non-methylated counterpart. ox.ac.ukbath.ac.uk Furthermore, synthetic strategies have been developed to construct chiral isoquinolinone adducts with high enantiomeric excess, acknowledging the significance of controlling stereochemistry in this class of compounds. nih.gov These findings strongly suggest that the biological activity of this compound analogues is likely to be stereoselective, and the evaluation of individual enantiomers would be a critical step in further drug development.

Computational Chemistry and Theoretical Studies of 3 Methyl 2 Phenylisoquinolin 1 2h One

Molecular Docking Simulations for Ligand-Target Interactions

While docking is a common practice for isoquinoline (B145761) derivatives, specific studies simulating the binding of 3-Methyl-2-phenylisoquinolin-1(2H)-one into the active sites of particular biological targets (e.g., enzymes or receptors) are not present in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are built upon datasets of structurally related compounds with measured biological activities. No studies have been found that include this compound within a series used to develop a predictive QSAR model.

In Silico Prediction of Biological Mechanisms

Predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as target profiling using cheminformatics tools, have not been specifically published for this compound.

Biological Evaluation and Mechanism of Action in in Vitro and Ex Vivo Models

Anti-Cancer Activity in Human Cancer Cell Lines

Investigations into the anti-cancer activity of the specific compound 3-Methyl-2-phenylisoquinolin-1(2H)-one are not extensively detailed in the current body of scientific literature. Research has predominantly focused on derivatives, which show a range of cytotoxic and anti-proliferative effects against various human cancer cell lines. For instance, studies on 3-aryl and 3-amino substituted isoquinolinones have demonstrated significant activity, with some derivatives exhibiting potencies comparable to established chemotherapy drugs like doxorubicin. univ.kiev.ua

Assessment of Cytotoxic Effects (e.g., GI50, IC50 values)

There is a notable absence of published data presenting GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values specifically for this compound against human cancer cell lines. The available research provides such metrics for a variety of its derivatives. For example, certain 3-aminoisoquinolin-1(2H)-one derivatives have been screened against the NCI-60 panel of human tumor cell lines, with some compounds showing significant growth inhibition. univ.kiev.ua Similarly, various (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives have been evaluated for their cell viability (IC50) against cell lines like MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). researchgate.netnih.gov However, these values are specific to the tested derivatives and cannot be directly attributed to the parent compound .

Cellular Mechanism Studies

Detailed mechanistic studies on how this compound might exert anti-cancer effects are not specifically available. The following sections describe the mechanisms that have been elucidated for structurally related isoquinolinone derivatives.

Impact on Cell Proliferation and Viability

While direct evidence for this compound is lacking, studies on its analogs show significant impacts on cancer cell proliferation. For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative was shown to inhibit cell proliferation and reduce cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) in a dose-dependent manner. nih.gov This suggests that the isoquinolinone core can be a key pharmacophore for anti-proliferative agents.

Induction of Apoptosis and Cell Cycle Modulation

Research into related compounds indicates that the isoquinolinone structure can induce programmed cell death (apoptosis) and interfere with the cell division cycle. A 3-acyl isoquinolin-1(2H)-one derivative, for example, was found to arrest the cell cycle at the G2 phase and promote apoptosis in breast cancer cells. nih.govplos.org This apoptotic induction was associated with the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases 3, 7, and 9. nih.gov Other studies on different isoindolinone derivatives have also shown the ability to disrupt the cell cycle and induce apoptosis in head and neck squamous cell carcinoma cells. nih.gov

Inhibition of Drug Efflux Pumps

The potential for this compound to inhibit drug efflux pumps—a common mechanism of multidrug resistance in cancer—has not been specifically investigated. However, the broader chemical classes of quinazolinones and quinolines have been explored for this purpose. researchgate.netmdpi.com Efflux pump inhibitors (EPIs) can restore the effectiveness of chemotherapy drugs by preventing cancer cells from pumping them out. Certain quinazolinone analogues have been identified as effective EPIs in bacteria, a concept that is also relevant in cancer therapy. researchgate.net This suggests a potential, yet unexplored, avenue of investigation for isoquinolinone compounds.

Reactive Oxygen Species (ROS) Accumulation

There is no specific data on whether this compound induces the accumulation of reactive oxygen species (ROS) in cancer cells. Elevated ROS levels can lead to oxidative stress and trigger cell death. Studies on other heterocyclic compounds, such as chalcone (B49325) derivatives, have demonstrated that their anti-cancer effects, including cell cycle arrest and apoptosis, are associated with the generation of ROS. mdpi.com Similarly, some 3-methyleneisoindolinone derivatives have been shown to increase intracellular oxidative stress, which contributes to their anticancer activity. nih.gov This mechanism remains a hypothetical but plausible area of action for isoquinolinone derivatives.

Enzyme Inhibition Studies

The modulatory effects of this compound on several key enzymes have been investigated to understand its therapeutic potential. The following sections summarize the findings from these studies.

Poly(ADP-ribose) Polymerase (PARP) Inhibition (PARP-1 vs. PARP-2 selectivity)

Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes involved in DNA repair and the maintenance of genomic stability. While numerous compounds are being explored as PARP inhibitors for cancer therapy, specific inhibitory data for this compound against PARP-1 and PARP-2 are not available in the public domain. Screening and detailed enzymatic assays would be required to determine its IC50 values and selectivity profile for these enzymes.

Cholinesterase Inhibition (AChE, BChE)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Currently, there is no published research detailing the in vitro inhibitory activity of this compound against either AChE or BChE. Therefore, its potential as a cholinesterase inhibitor remains to be elucidated through specific enzymatic assays.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prominent target in cancer research. At present, there are no direct studies reporting the inhibitory effects of this compound on PI3K. Further investigation is needed to ascertain whether this compound can modulate the activity of PI3K isoforms.

Other Enzyme Target Modulations

Beyond the aforementioned enzymes, the broader enzymatic modulation profile of this compound is not well-characterized in publicly accessible scientific literature. Comprehensive screening against a panel of kinases and other relevant enzymes would be necessary to identify any additional molecular targets.

Anti-Microbial Activity Studies (In Vitro)

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. The potential of isoquinoline (B145761) derivatives in this area is of significant interest.

Antibacterial Efficacy (e.g., MIC values)

While the antimicrobial properties of the broader quinazolinone and isoquinoline classes of compounds have been reported, specific data on the antibacterial efficacy of this compound, including its Minimum Inhibitory Concentration (MIC) values against common bacterial strains, are not available in the reviewed literature. Standardized broth microdilution or agar (B569324) dilution assays would be required to determine its activity spectrum and potency against various bacterial pathogens.

Antifungal Efficacy

The antifungal potential of compounds containing the isoquinoline core has been a subject of scientific investigation. Studies on various isoquinoline alkaloids and their derivatives have demonstrated inhibitory activity against a range of fungal pathogens. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Research into different isoquinoline alkaloids has shown potent antifungal effects against clinically relevant species such as Candida albicans and Cryptococcus neoformans. For instance, certain naturally occurring isoquinoline alkaloids have reported MIC values ranging from 62.5 to 1000 µg/mL against these fungi. nih.gov Other novel synthetic isoquinoline derivatives have also exhibited moderate to potent activity against Gram-positive bacteria, including drug-resistant strains, with MIC values in the range of 4–16 µg/mL. nih.gov While these findings highlight the potential of the isoquinoline scaffold as a source of antifungal agents, specific MIC values for this compound have not been prominently reported.

The data in the following table is illustrative of findings for the broader class of isoquinoline alkaloids and is not specific to this compound.

Prospects and Future Directions in 3 Methyl 2 Phenylisoquinolin 1 2h One Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of isoquinolinone derivatives is an area of active research, with a continuous drive towards methods that are not only high-yielding but also align with the principles of green chemistry. Future prospects in the synthesis of 3-Methyl-2-phenylisoquinolin-1(2H)-one and its analogs will likely focus on moving away from classical, multi-step procedures towards more atom-economical and environmentally benign strategies.

A significant area of development involves the use of transition-metal catalysis. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of isoquinolinones through the double activation of C–H and N–H bonds. rsc.orgresearchgate.net This approach offers an atom-economical pathway that minimizes the need for pre-functionalized starting materials, thereby reducing waste. rsc.orgresearchgate.net Future work could adapt these ligand-free palladium-catalyzed methods to create a more direct and efficient synthesis for this compound.

Advanced Structural Modifications for Improved Biological Profiles

The core structure of this compound serves as a versatile scaffold for chemical modification. Future research will heavily invest in advanced structural modifications to enhance its biological activity, selectivity, and pharmacokinetic properties. The strategy of molecular hybridization, which combines the pharmacophore of isoquinolinone with other bioactive moieties, is a powerful tool in this endeavor. univ.kiev.ua

Key areas for modification will include:

The Phenyl Group at Position 2: Introducing various substituents (e.g., halogens, methoxy (B1213986), nitro groups) on this phenyl ring can significantly alter the electronic properties and steric profile of the molecule, potentially leading to stronger interactions with biological targets.

The Methyl Group at Position 3: Replacing the methyl group with other alkyl or aryl groups can probe the steric and hydrophobic requirements of the target's binding pocket. For example, studies on related 3-arylisoquinoline derivatives have demonstrated potent cytotoxicities against various human tumor cell lines. univ.kiev.uanih.gov

The Isoquinolinone Core: Modifications to the core ring system itself, such as the introduction of substituents at various positions, can fine-tune the molecule's activity. Research has shown that substitutions at the C-3 and C-4 positions can yield compounds with significant antifungal activity. nih.gov

The goal of these modifications is to establish a clear structure-activity relationship (SAR), providing a rational basis for designing next-generation compounds with superior therapeutic profiles.

| Compound/Derivative Class | Substitution Pattern | Observed Biological Activity | Reference |

|---|---|---|---|

| 3-Arylisoquinolinones | Aryl group at C-3 | Potent cytotoxicity against human tumor cell lines (A549, SK-OV-3, HCT-15) | univ.kiev.ua |

| Methoxy Phenyl Substituted Isoquinolines | 4-methoxy phenyl substitution at C-3 and C-4 | Significant antifungal activity against A. niger and C. albicans | nih.gov |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Thiazolylamino group at C-3 | Effective tumor cell growth inhibition with good selectivity | univ.kiev.ua |

| Naphthalenyl spiroindoline pyrrolo[2,1-a]isoquinolinone | Complex polycyclic framework | Anti-tuberculosis activity | nih.gov |

Integration of Computational and Experimental Approaches in Drug Design

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. For this compound, this integrated approach will be crucial for accelerating the design-synthesize-test cycle. In silico techniques are expected to play a pivotal role in rationally designing novel derivatives with enhanced potency and selectivity.

Molecular docking studies, for example, can predict how different analogs of this compound bind to the active sites of specific target proteins. This has been successfully applied to other isoquinolinone frameworks to simulate binding interactions and explain observed biological activities, such as anti-tuberculosis effects. nih.gov By using computational models, researchers can prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activities. This allows for the prediction of activity for yet-unsynthesized compounds. This predictive power, combined with experimental validation, creates a powerful feedback loop that guides the optimization of lead compounds, leading to the development of more effective therapeutic agents.

Exploration of New Biological Targets and Therapeutic Applications

While the isoquinolinone scaffold is known for a range of biological activities, the full therapeutic potential of this compound remains largely untapped. A key future direction will be the systematic screening of this compound and its newly synthesized derivatives against a diverse array of biological targets to uncover novel therapeutic applications.

Initial research on related compounds points to several promising areas:

Anticancer Activity: Numerous isoquinoline (B145761) and isoquinolinone derivatives have demonstrated significant anticancer properties against a variety of cell lines, including those for breast, ovarian, and lung cancer. univ.kiev.uanih.gov Future studies should expand this to screen this compound derivatives against the full NCI-60 panel of human tumor cell lines to identify specific cancer types that are particularly susceptible. univ.kiev.ua

Antimicrobial Activity: The isoquinolinone core has been associated with both antifungal and anti-tuberculosis activities. nih.gov This suggests that derivatives of this compound could be developed as novel agents to combat infectious diseases, an area of critical unmet medical need.

Other Therapeutic Areas: The structural versatility of the isoquinolinone scaffold suggests potential applications in other areas, such as anti-inflammatory, antiviral, or neuroprotective agents. Broad-based phenotypic screening and target-based assays will be essential to explore these possibilities and identify new protein targets and signaling pathways modulated by this class of compounds.

| Therapeutic Area | Specific Target/Cell Line Example | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCG-803, T-24, HeLa tumor cell lines | Anti-tumor potential | nih.gov |

| Anticancer | Ovarian (OVCAR-4), Renal (A498), Melanoma (SK-MEL-5) cell lines | Growth inhibition, lethal effects | univ.kiev.ua |

| Antifungal | Aspergillus niger, Candida albicans | Inhibition of fungal growth | nih.gov |

| Anti-tuberculosis | ACP reductase InhA | Inhibitory activity | nih.gov |

Q & A

Q. What are the established synthetic routes for 3-methyl-2-phenylisoquinolin-1(2H)-one, and what factors influence reaction efficiency?

Answer: The most validated method involves hypervalent iodine(III) reagent (PISA)-mediated cyclization under solvent-controlled conditions. For example, using ethyl acetate/petroleum ether (EA/PE, 1:5) at room temperature yields 51% of the product. Key factors include:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry and substituent positions (e.g., δ 8.38 ppm for the aromatic proton at C8, δ 163.5 ppm for the carbonyl carbon) .

- HRMS : Validates molecular formula (observed [M+H]+: 236.1071 vs. calculated 236.1070) .

- X-ray crystallography : Resolves ambiguity in tautomeric forms (e.g., lactam vs. enol configurations in related isoquinolinones) .

Advanced Research Questions

Q. How can solvent systems be optimized to improve yield and selectivity in hypervalent iodine-mediated synthesis?

Answer:

- Solvent polarity screening : Test binary mixtures (e.g., EA/PE, DCM/hexane) to balance solubility and reaction kinetics. Evidence shows EA/PE (1:5) maximizes yield (51%) while minimizing byproducts .

- Additive effects : Explore Lewis acids (e.g., BF3·Et2O) to accelerate cyclization.

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

Q. How can contradictions between computational predictions and experimental structural data be resolved?

Answer:

- Hybrid validation : Compare DFT-optimized geometries with X-ray crystallographic data (e.g., bond lengths, angles). For example, C=O bond lengths in related compounds show <0.02 Å deviation between theory and experiment .

- Dynamic effects : Use molecular dynamics (MD) simulations to account for crystal packing forces that may distort static DFT models.

Q. What strategies are effective for elucidating the bioactivity mechanism of this compound?

Answer:

- Molecular docking : Screen against target proteins (e.g., viral proteases) using software like AutoDock Vina. For related quinolinones, docking revealed hydrogen bonding with active-site residues (e.g., His51 in NS2B/NS3 protease) .

- SAR studies : Modify substituents (e.g., methyl, phenyl groups) to assess impact on bioactivity. For example, bulky substituents at C2 may sterically hinder binding .

Methodological Recommendations

- Crystallography : Use SHELX software for structure refinement. For example, C2/c space group symmetry was critical for resolving hydrogen-bonding networks in related compounds .

- Contradiction analysis : Employ multivariate statistics (e.g., PCA) to identify outliers in spectral datasets.

Note : Avoid reliance on non-peer-reviewed sources (e.g., commercial databases). Prioritize crystallographic data from Acta Crystallographica and synthetic protocols from ACS/Springer journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.